REACTION_SMILES
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[CH2:13]([B:14]([CH2:15][CH3:16])[CH2:17][CH3:18])[CH3:19].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:1][C:2]1([CH3:12])[CH2:3][C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[CH3:20][I:21].[Na+:23].[OH-:22].[OH2:29]>>[CH3:1][C:2]1([CH3:12])[CH:3]([CH3:13])[C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCB(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CC1C(=O)c2ccccc2C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |